molecular formula C23H28O13 B12310747 GentiournosideD

GentiournosideD

Cat. No.: B12310747
M. Wt: 512.5 g/mol
InChI Key: CAKNXIQZWKLNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H28O13

Molecular Weight

512.5 g/mol

IUPAC Name

6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)

InChI Key

CAKNXIQZWKLNKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentiournoside D involves several steps, typically starting with the extraction of raw materials from plant sources. The compound can be synthesized through a series of chemical reactions, including esterification and glycosylation . Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of Gentiournoside D.

Industrial Production Methods

Industrial production of Gentiournoside D often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of biotechnological methods, including the cultivation of genetically modified plants or microbial fermentation, is also being explored to enhance the yield and purity of Gentiournoside D .

Chemical Reactions Analysis

Types of Reactions

Gentiournoside D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Gentiournoside D include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Gentiournoside D depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Biological Activity

Gentiournoside D, a natural compound derived from Gentiana asclepiadea, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. This article synthesizes recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with Gentiournoside D.

Overview of Gentiournoside D

Gentiournoside D is classified within the secoiridoid family of compounds, which are known for their diverse pharmacological effects. It is primarily extracted from the Gentianaceae family, a group of plants recognized for their medicinal properties. The compound has been studied for its potential therapeutic applications in various diseases due to its biological activities.

1. Anti-inflammatory Properties

Research indicates that Gentiournoside D exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators. For instance:

  • Nitric Oxide (NO) Production : Gentiournoside D has been shown to reduce NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS). This inhibition is associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Cytokine Modulation : In human fibroblast-like synoviocytes, treatment with Gentiournoside D resulted in a significant decrease in interleukin-1 beta (IL-1β) and IL-6 mRNA levels, suggesting its potential role in managing inflammatory conditions .

2. Antioxidant Activity

Gentiournoside D also exhibits antioxidant properties, which contribute to its therapeutic potential. The compound helps mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses.

The mechanisms underlying the biological activities of Gentiournoside D involve several pathways:

  • NF-κB Signaling Pathway : The compound modulates the NF-κB pathway, which plays a crucial role in regulating immune response and inflammation. By inhibiting this pathway, Gentiournoside D can effectively reduce inflammatory responses .
  • MAPK Pathway : Studies have shown that Gentiournoside D affects the p38 MAPK signaling pathway, further contributing to its anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of Gentiournoside D in various experimental settings:

Study Findings
Zhang et al.Demonstrated that Gentiournoside D significantly reduced pro-inflammatory cytokines in macrophages stimulated by LPS .
Chang et al.Showed that Gentiournoside D improved cell survival and reduced inflammatory cytokine production in ethanol-induced gastritis models .
Clinical ObservationsPatients treated with herbal formulations containing Gentiournoside D reported decreased symptoms associated with inflammatory disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.